(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride
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Overview
Description
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is a chemical compound with a unique structure that includes a thiazolium ring and an azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride typically involves the reaction of 4-methylthiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to thiazolidine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its potential use in treating infections and other diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride involves its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or modulation of biological pathways, depending on the application.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazolium ring and is essential for cellular metabolism.
Benzothiazole: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Thiazole: The parent compound of the thiazolium ring, used in various chemical syntheses.
Uniqueness
(4-Methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazolium ring and an azanium group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-3-ium-2-yl)methylazanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4-3-8-5(2-6)7-4;;/h3H,2,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZTPKWJKYJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[NH+]1)C[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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